

"2-azido-N-(2-chlorophenyl)acetamide structural analysis and conformation"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-azido-N-(2-chlorophenyl)acetamide
Cat. No.:	B6590637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of **2-azido-N-(2-chlorophenyl)acetamide**, a compound of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic and spectroscopic studies, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Molecular Structure and Crystallographic Data

The definitive three-dimensional arrangement of atoms in **2-azido-N-(2-chlorophenyl)acetamide** has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. A summary of the key crystallographic and structural parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **2-azido-N-(2-chlorophenyl)acetamide**

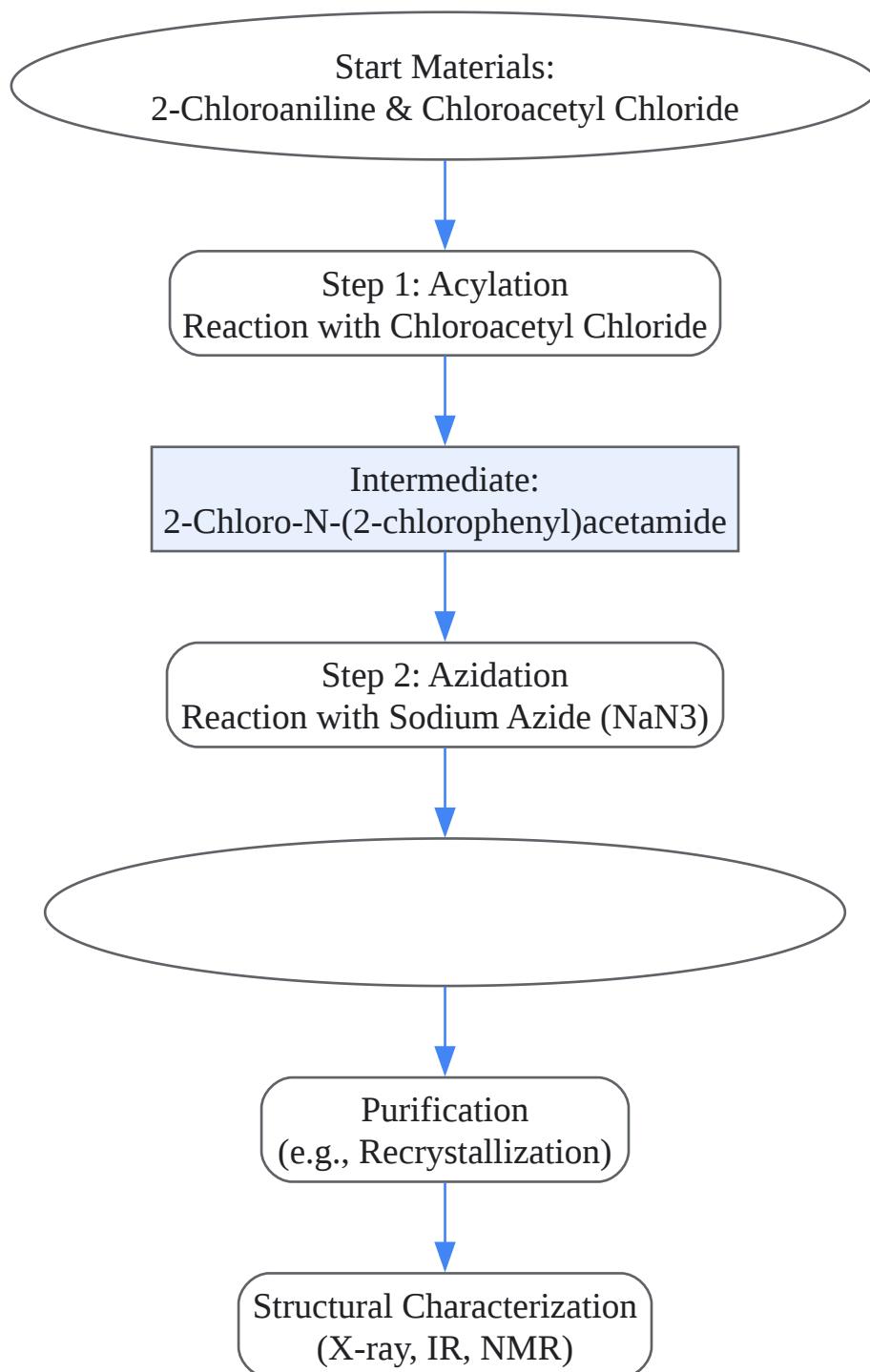
Parameter	Value
Empirical Formula	C8H7ClN2O
Formula Weight	198.61 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	8.893(1)
b (Å)	14.992(2)
c (Å)	7.165(1)
β (°)	108.63(1)
Volume (Å ³)	905.4(2)
Z	4
Final R-value	0.048 (for 1162 observed reflections)

Data sourced from the crystal structure determination of **2-azido-N-(2-chlorophenyl)acetamide**.

The molecule is characterized by a non-planar conformation. The dihedral angle between the plane of the 2-chlorophenyl ring and the plane of the acetamide group is a significant feature of its structure, measured at 74.3(1)°. This twisted conformation is a result of steric hindrance and electronic effects imposed by the substituents. The azido group is nearly linear, with an N-N-N bond angle of 171.8(3)°. The crystal packing is stabilized by intermolecular N-H…O hydrogen bonds.

Conformational Analysis

Theoretical studies, often employing density functional theory (DFT) calculations, complement experimental findings by providing insights into the molecule's conformational preferences in different environments. For a related compound, 2-azido-N-phenylacetamide, DFT calculations indicated a non-planar conformation with a dihedral angle of 65.4° between the phenyl ring and the acetamide group. This theoretical result is in good agreement with the experimentally


determined structure of **2-azido-N-(2-chlorophenyl)acetamide**, suggesting that the non-planar conformation is an intrinsic feature of this class of molecules.

The following diagram illustrates the key structural features of **2-azido-N-(2-chlorophenyl)acetamide**.

Figure 1: Key structural features of **2-azido-N-(2-chlorophenyl)acetamide**.

Synthesis and Experimental Protocols

The synthesis of **2-azido-N-(2-chlorophenyl)acetamide** and related N-aryl-2-azidoacetamides is typically achieved through a two-step process. A general experimental workflow is outlined below.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the synthesis of **2-azido-N-(2-chlorophenyl)acetamide**.

Detailed Experimental Protocol (A Representative Synthesis):

A common synthetic route involves the initial preparation of N-(substituted phenyl)-2-chloroacetamides followed by azidation.

- Synthesis of N-(2-chlorophenyl)-2-chloroacetamide (Intermediate): To a solution of 2-chloroaniline in a suitable solvent such as acetone, an equimolar amount of chloroacetyl chloride is added dropwise in the presence of a base like sodium bicarbonate to neutralize the HCl formed during the reaction. The reaction mixture is stirred at room temperature until completion. The resulting solid is filtered, washed, and dried.
- Synthesis of **2-azido-N-(2-chlorophenyl)acetamide** (Final Product): The intermediate, N-(2-chlorophenyl)-2-chloroacetamide, is dissolved in a solvent mixture, typically aqueous acetone or dimethylformamide (DMF). An excess of sodium azide is added, and the mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization from a suitable solvent like ethanol.

A convenient one-pot synthesis has also been reported, where anilines react with chloroacetyl chloride in the presence of sodium azide in an acetone-water mixture to yield the desired 2-azido-N-arylacetamides in good yields.

Spectroscopic Characterization

The structure of **2-azido-N-(2-chlorophenyl)acetamide** is further confirmed by various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present in the molecule. Key characteristic peaks include the N-H stretching vibration, the C=O stretching of the amide, and the asymmetric and symmetric stretching vibrations of the azido group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is used to confirm the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic protons and the methylene protons adjacent to the azido group are characteristic of the compound's structure.
- Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should be in close agreement with the calculated values for the molecular formula C₈H₇CIN₂O.

The combination of these spectroscopic methods, alongside single-crystal X-ray diffraction, provides a complete and unambiguous structural determination of **2-azido-N-(2-chlorophenyl)acetamide**. This detailed structural and conformational understanding is paramount for its potential applications in drug design, where molecular geometry plays a critical role in biological activity, and in the development of new materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- To cite this document: BenchChem. ["2-azido-N-(2-chlorophenyl)acetamide structural analysis and conformation"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6590637#2-azido-n-2-chlorophenyl-acetamide-structural-analysis-and-conformation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com